molecular formula C21H23FN2O2 B2666060 3-(2-Fluorophenyl)-N-[4-methyl-3-(2-oxopiperidin-1-YL)phenyl]propanamide CAS No. 1448077-51-7

3-(2-Fluorophenyl)-N-[4-methyl-3-(2-oxopiperidin-1-YL)phenyl]propanamide

Cat. No.: B2666060
CAS No.: 1448077-51-7
M. Wt: 354.425
InChI Key: WGXDZZLRZOMOGG-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-N-[4-methyl-3-(2-oxopiperidin-1-YL)phenyl]propanamide is a synthetic small molecule characterized by a propanamide linker connecting a 2-fluorophenyl moiety and a substituted phenyl ring bearing a 2-oxopiperidine group. This specific structure, incorporating both fluorinated aromatic and lactam heterocyclic components, suggests potential as an intermediate or candidate for investigating biological pathways in medicinal chemistry. Compounds with similar structural features, such as the incorporation of fluorophenyl groups and nitrogen-containing heterocycles like piperidines, are frequently investigated in pharmaceutical research for their interactions with central nervous system targets . Furthermore, the 2-oxopiperidin-1-yl group attached to an aniline derivative is a motif found in building blocks for various bioactive molecules, indicating this compound's utility in developing kinase inhibitors or other therapeutic agents . Researchers may find this compound valuable for probing structure-activity relationships, particularly in programs focused on modulating enzyme or receptor function. This product is strictly for research applications in a controlled laboratory environment.

Properties

IUPAC Name

3-(2-fluorophenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O2/c1-15-9-11-17(14-19(15)24-13-5-4-8-21(24)26)23-20(25)12-10-16-6-2-3-7-18(16)22/h2-3,6-7,9,11,14H,4-5,8,10,12-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXDZZLRZOMOGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCC2=CC=CC=C2F)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-N-[4-methyl-3-(2-oxopiperidin-1-YL)phenyl]propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidinyl intermediate, followed by the introduction of the fluorophenyl group and the final formation of the propanamide linkage. Key steps may include:

    Formation of the Piperidinyl Intermediate: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the piperidinyl ring.

    Introduction of the Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions using fluorobenzene derivatives.

    Formation of the Propanamide Linkage: The final step involves the coupling of the piperidinyl intermediate with a propanamide derivative under conditions such as amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-N-[4-methyl-3-(2-oxopiperidin-1-YL)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the carbonyl groups present in the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the aromatic rings to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-Fluorophenyl)-N-[4-methyl-3-(2-oxopiperidin-1-YL)phenyl]propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals targeting specific receptors or enzymes.

    Biological Studies: The compound can be employed in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.

    Material Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

    Chemical Biology: The compound can serve as a probe to study biochemical pathways and molecular mechanisms in living systems.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-N-[4-methyl-3-(2-oxopiperidin-1-YL)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the piperidinyl moiety can contribute to the overall stability and specificity of the compound. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic or Heterocyclic Groups

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide
  • Structure : Contains a biphenyl-fluorophenyl group and an indole-ethyl substituent linked via an amide bond.
  • This contrasts with the target compound’s simpler 2-fluorophenyl and oxopiperidinyl groups.
  • Pharmacological Implications : Indole derivatives often exhibit serotonin receptor affinity, suggesting divergent biological targets compared to the target compound .
3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]thiazin-4-yl)-N-phenylpropanamide (Compound 10)
  • Structure: Features a benzothiazinone ring linked to the propanamide backbone.
  • Key Differences: The benzothiazinone moiety introduces a sulfur atom and a ketone, which may improve hydrogen-bonding capacity compared to the target’s oxopiperidinyl group.

Analogues with Sulfonamide or Piperazine Substituents

N-(2-Amino-4-(N-(tert-butyl)sulfamoyl)phenyl)-3-(4-hydroxyphenyl)propanamide (30a)
  • Structure : Includes a tert-butyl sulfamoyl group and a hydroxyphenyl substituent.
  • This contrasts with the target’s methyl and oxopiperidinyl groups, which balance lipophilicity and metabolic stability .
3-[4-(2-Fluorophenyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide
  • Structure : Contains a piperazine ring substituted with a 2-fluorophenyl group and a methoxyphenyl amine.
  • Key Differences: The piperazine ring (a basic amine) differs from the target’s 2-oxopiperidinyl lactam, which is non-basic. This distinction impacts pharmacokinetics: piperazines may exhibit faster clearance due to basicity, while lactams could improve oral bioavailability .

Analogues with Fluorinated or Complex Heterocycles

(S)-2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-(4-methyl-3-(N-(2-(pyridin-2-yl)ethyl)sulfamoyl)phenyl)propanamide (20)
  • Structure: Incorporates a dichloropyridazinone ring and a pyridyl ethylsulfamoyl group.
  • The target compound’s simpler fluorophenyl and oxopiperidinyl groups may prioritize different target selectivity .
N-[4-(Benzothiazol-2-yl)phenyl]-3-(4-nitroimidazole-1-yl)propanamide (4NPBTA)
  • Structure : Combines a benzothiazole and nitroimidazole moiety.
  • Key Differences: Nitroimidazoles are radiosensitizers, and benzothiazoles are used in imaging agents. This contrasts with the target compound’s design, which lacks such functional groups, implying distinct applications (e.g., cerebral ischemia imaging vs.

Table 1: Key Features of 3-(2-Fluorophenyl)-N-[4-methyl-3-(2-oxopiperidin-1-YL)phenyl]propanamide and Analogues

Compound Name Key Substituents Pharmacological Implications Reference
Target Compound 2-Fluorophenyl, 2-oxopiperidinyl Potential CNS targets, metabolic stability
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-biphenyl) Biphenyl, indole-ethyl Serotonin receptor affinity
Compound 10 (Benzothiazinone) Benzothiazinone Dopamine D2 antagonism
Compound 30a (Sulfamoyl-hydroxyphenyl) tert-Butyl sulfamoyl, hydroxyphenyl Enzyme inhibition (e.g., carbonic anhydrase)
3-[4-(2-Fluorophenyl)piperazinyl]propanamide Piperazine, methoxyphenyl Altered pharmacokinetics due to basicity

Biological Activity

The compound 3-(2-Fluorophenyl)-N-[4-methyl-3-(2-oxopiperidin-1-YL)phenyl]propanamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a fluorophenyl moiety and a piperidine derivative. Its chemical formula can be represented as follows:

C20H24FN3OC_{20}H_{24}FN_{3}O

Antifungal Activity

Recent studies have highlighted the antifungal properties of similar compounds that share structural characteristics with This compound . For instance, compounds with fluorinated phenyl groups have shown enhanced activity against fungal pathogens by inhibiting ergosterol biosynthesis through the CYP51 enzyme pathway.

Table 1: Antifungal Activity Comparison

CompoundMIC (μg/mL)Target Pathogen
2e1.23Candida parapsilosis
2d1.50Candida albicans
32.00Aspergillus niger

The compounds demonstrated significant inhibition of ergosterol synthesis, a crucial component of fungal cell membranes, which is comparable to established antifungals like ketoconazole .

Cytotoxicity Analysis

The cytotoxic effects of This compound were evaluated against various human cell lines. Preliminary results indicate a selective cytotoxic profile with minimal effects on normal cells.

Table 2: Cytotoxicity Data

CompoundIC50 (μM)Cell Line
3187.66NIH/3T3
Reference>1000NIH/3T3

These findings suggest that the compound exhibits potential as an anticancer agent while maintaining a favorable safety profile .

Pharmacokinetics

Studies on the absorption, distribution, metabolism, and excretion (ADME) properties indicate that This compound possesses favorable pharmacokinetic characteristics. The lipophilicity of the compound enhances its ability to permeate biological membranes, which is critical for effective drug delivery.

Case Studies

A recent case study involving a series of related compounds demonstrated that modifications at the para position of the phenyl moiety significantly influenced antifungal activity. The presence of electronegative substituents such as fluorine enhanced biological efficacy due to increased electron density on the aromatic rings .

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